2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Descripción

Historical Context and Development

The development of this compound emerged from broader research initiatives focused on pyrrolidine-containing heterocyclic compounds and their applications in pharmaceutical chemistry. Historical patent literature indicates that methods for producing pyrrolidinyl acetamide derivatives were established in the mid-to-late 20th century, with significant contributions from Soviet and European research programs. These early synthetic methodologies laid the groundwork for contemporary approaches to chloroacetamide synthesis.

The compound's synthesis typically follows established protocols involving the reaction of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride under controlled conditions. Industrial production methods have evolved to incorporate continuous flow reactors and optimized reaction parameters to enhance yield and purity. The development timeline reflects broader trends in heterocyclic chemistry, where researchers increasingly recognized the importance of nitrogen-containing ring systems in pharmaceutical applications.

Patent documentation from the Russian Federation describes comprehensive methodologies for producing related pyrrolidinyl acetamide compounds, suggesting sustained research interest in this chemical class throughout the late 20th and early 21st centuries. These historical developments established the foundation for current synthetic approaches and applications of this compound in contemporary research.

Significance in Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research due to its versatile reactivity profile and potential applications in medicinal chemistry. The compound serves as a valuable scaffold for the development of novel pharmaceutical agents, particularly in the design of kinase inhibitors and antimicrobial compounds. Research investigations have demonstrated that acetamide derivatives containing pyrrolidine moieties exhibit promising biological activities across multiple therapeutic areas.

The significance of this compound extends to its role as a synthetic intermediate in the preparation of more complex molecular structures. The chloroacetamide functionality provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse substituents and the construction of elaborate molecular architectures. Contemporary literature emphasizes the importance of pyrrolidine-containing compounds in drug discovery programs, with numerous examples of successful pharmaceutical agents incorporating this structural element.

Recent research trends highlight the compound's potential in structure-activity relationship studies, where modifications to the pyrrolidine ring or the phenyl substituent can significantly influence biological activity and pharmacological properties. The compound's balanced lipophilicity and polar surface area characteristics make it particularly suitable for medicinal chemistry applications, where optimization of pharmacokinetic properties remains a critical consideration.

Structural Overview and Nomenclature

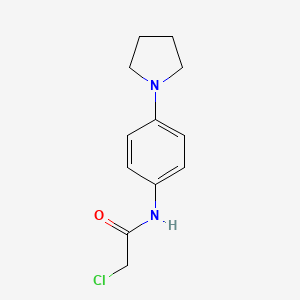

The molecular structure of this compound exhibits a well-defined arrangement of functional groups that contribute to its chemical and biological properties. The compound features a central acetamide backbone (N-C=O) with a chlorine atom positioned at the alpha-carbon, creating the characteristic chloroacetamide moiety. The nitrogen atom of the amide is connected to a para-substituted phenyl ring, which bears a pyrrolidin-1-yl substituent at the 4-position.

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O |

| Molecular Weight | 238.71 g/mol |

| Chemical Abstracts Service Number | 251097-15-1 |

| International Union of Pure and Applied Chemistry Name | 2-chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide |

| Simplified Molecular Input Line Entry System | C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCl |

| International Chemical Identifier | InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) |

| International Chemical Identifier Key | FNVRQNQKCUANBZ-UHFFFAOYSA-N |

The pyrrolidine ring adopts a non-planar conformation, contributing to the compound's three-dimensional structure and influencing its interactions with biological targets. The phenyl ring system provides aromatic character and contributes to the molecule's overall stability through resonance effects. The chloroacetamide moiety introduces both electrophilic character (at the chlorine-bearing carbon) and hydrogen-bonding capability (through the amide nitrogen and carbonyl oxygen).

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly identifying the chloro substitution at the 2-position of the acetamide and the pyrrolidin-1-yl substitution at the para-position of the phenyl ring. Alternative nomenclature systems and chemical database identifiers provide comprehensive means for unambiguous identification of this compound in scientific literature and chemical databases.

Current Status in Scientific Literature

Contemporary scientific literature reflects sustained and growing interest in this compound and related structural analogs. Recent publications in medicinal chemistry journals have highlighted the compound's potential as a building block for pharmaceutical development, particularly in areas of enzyme inhibition and receptor modulation. The compound appears frequently in structure-activity relationship studies and synthetic methodology investigations.

Database entries in major chemical information systems, including PubChem and the Environmental Protection Agency's CompTox Chemicals Dashboard, provide comprehensive physicochemical and toxicological data for this compound. These databases serve as valuable resources for researchers investigating the compound's properties and potential applications. The inclusion of this compound in multiple commercial chemical catalogs indicates its availability for research purposes and its recognition as a valuable synthetic intermediate.

Table 2: Current Research Applications and Literature Coverage

| Research Area | Application Type | Literature Frequency |

|---|---|---|

| Medicinal Chemistry | Synthetic Intermediate | High |

| Enzyme Inhibition Studies | Target Compound | Moderate |

| Structure-Activity Relationships | Reference Compound | Moderate |

| Synthetic Methodology | Model Substrate | Moderate |

| Chemical Biology | Probe Development | Low |

Recent patent applications and research publications suggest continued interest in optimizing synthetic routes for this compound and exploring its derivatives for pharmaceutical applications. The compound's presence in multiple chemical supplier catalogs and research databases indicates its established position in the contemporary chemical research landscape. Ongoing investigations continue to expand understanding of its chemical reactivity and potential applications in various research domains.

Propiedades

IUPAC Name |

2-chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVRQNQKCUANBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356349 | |

| Record name | 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251097-15-1 | |

| Record name | 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic substitution: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It can be employed in studies investigating the biological activity of related compounds, including their interactions with biological targets.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrrolidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituents on the phenyl ring or the nitrogen-containing heterocycle. These modifications influence physicochemical properties, reactivity, and biological activity.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: 2-Chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .

Thermal Stability :

- Compounds with rigid substituents (e.g., dihydroindole) show higher melting points (473–475 K) due to extended π-systems .

Actividad Biológica

Overview

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is an organic compound with the molecular formula C12H15ClN2O. This compound features a chloro group, a pyrrolidine ring, and an acetamide moiety, which contribute to its biological activity. It has been studied for its interactions with various biological targets, including enzymes and receptors, leading to significant implications in pharmacology.

Target Interactions

The compound primarily interacts with enzymes involved in neurotransmitter regulation, such as monoamine oxidases. This interaction can modulate neurotransmitter levels in the brain, affecting mood and cognitive functions. Additionally, it has been identified as a ligand for histamine H3 receptors, suggesting potential therapeutic applications in treating conditions related to histamine dysregulation, such as allergies and neurological disorders.

Biochemical Pathways

This compound influences various biochemical pathways. Its ability to act as an enzyme inhibitor or activator is crucial for its biological effects. The binding interactions with target biomolecules can alter cellular processes, including signaling pathways and gene expression.

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit antiparasitic properties. For instance, certain derivatives have shown significant inhibition of plasmodial enzymes, contributing to their antiparasitic efficacy .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research on related compounds indicates that they can suppress COX-2 activity effectively, which is vital for reducing inflammation . Given the structural similarities, this compound could exhibit comparable effects.

Neuronal Impact

In neuronal cells, this compound influences cell signaling pathways that regulate neurotransmitter release and uptake. Such modulation can lead to alterations in mood and cognitive functions due to changes in neurotransmitter levels.

Toxicity Studies

Preliminary toxicity assessments indicate that while some derivatives show significant biological activity, they may also affect non-cancerous cells. For instance, certain modifications increased cytotoxicity towards both cancerous and non-cancerous cells . Understanding the toxicity profile is critical for developing safe therapeutic agents.

Comparative Analysis

Case Studies

- Neurotransmitter Modulation : A study highlighted the role of similar compounds in altering neurotransmitter levels via monoamine oxidase inhibition. This effect suggests that this compound may similarly impact mood regulation and cognitive function.

- Anticancer Screening : In vitro studies on pyrrolidine derivatives demonstrated significant anticancer effects against A549 cells, with certain substitutions enhancing cytotoxicity. This finding supports the hypothesis that this compound could exhibit similar properties .

- Inflammation Studies : Research on related compounds has shown effective COX-2 inhibition, indicating potential anti-inflammatory applications for this compound as well .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution, where 4-(pyrrolidin-1-yl)aniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane . The reaction forms an intermediate amide, which is purified via recrystallization or column chromatography. Characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm molecular structure and purity. X-ray crystallography (as in analogous compounds) resolves stereochemical ambiguities .

Q. How is the compound structurally validated, and what analytical methods are prioritized?

Structural validation combines spectroscopic and crystallographic techniques. ¹H NMR confirms the presence of pyrrolidine protons (δ 1.8–2.0 ppm) and acetamide protons (δ 3.8–4.0 ppm). X-ray diffraction provides bond-length data (e.g., C–Cl: ~1.79 Å; C=O: ~1.21 Å) and hydrogen-bonding networks critical for stability . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. The pyrrolidine moiety enhances solubility, while the chloroacetamide group enables functionalization via nucleophilic substitution. Studies highlight its role in synthesizing analogs targeting enzyme active sites (e.g., proteases) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reaction outcomes?

Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers for chloroacetamide substitution. Tools like ICReDD integrate experimental data with computational predictions to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Machine learning algorithms further predict regioselectivity in multi-step syntheses.

Q. What strategies resolve contradictions in substitution reaction yields or byproduct formation?

Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2). Kinetic studies (variable-temperature NMR) and isotopic labeling (¹⁸O/²H) elucidate pathways. For example, steric hindrance from the pyrrolidine group may favor SN1 mechanisms, increasing carbocation stability. Byproducts like hydrolyzed acetamides are minimized by anhydrous conditions .

Q. How is biological activity assessed, and what are key considerations for in vitro assays?

Activity is evaluated via enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability tests. The compound’s logP (~2.5) and polar surface area (~45 Ų) influence membrane permeability. Positive controls (e.g., staurosporine for kinases) and metabolite stability profiling (LC-MS) are critical .

Q. What safety protocols are essential for handling this compound?

Personal protective equipment (PPE) includes nitrile gloves, goggles, and lab coats. Fume hoods mitigate inhalation risks. Spills are neutralized with activated carbon, and waste is disposed via halogenated organic protocols. Safety data sheets (SDS) for analogous chloroacetamides recommend monitoring for dermal irritation .

Q. How do substituent variations impact structure-activity relationships (SAR)?

Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate electrophilicity at the chloroacetamide site. For instance, fluorination at the para position increases metabolic stability but may reduce solubility. Comparative studies with 4-methylphenyl or 4-chlorophenyl analogs reveal trade-offs between potency and bioavailability .

Q. What mechanistic insights explain unexpected reaction outcomes in derivatization?

Competing intramolecular cyclization (e.g., forming oxazolidinones) can occur if nucleophiles attack the carbonyl instead of the chloro group. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. DBU) influence selectivity. Kinetic studies using stopped-flow IR spectroscopy track intermediate formation .

Q. How are purification challenges addressed for scale-up synthesis?

Recrystallization in ethanol/water mixtures removes polar impurities, while flash chromatography (silica gel, hexane/ethyl acetate gradient) separates non-polar byproducts. Process analytical technology (PAT) monitors purity in real-time. For industrial-scale applications, membrane-based separation technologies improve efficiency .

Methodological Tables

Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Reaction Temperature | 0–25°C | |

| Purification Method | Column Chromatography |

Table 2: Analytical Data for Structural Validation

| Technique | Key Observation | Reference |

|---|---|---|

| ¹H NMR | Pyrrolidine δ 1.8–2.0 ppm | |

| X-ray Diffraction | C–Cl bond: 1.79 Å | |

| HRMS | [M+H]⁺: 267.0892 m/z |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.